molecular formula C7H10Cl2N4 B1406768 (Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride CAS No. 1992996-09-4

(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride

Cat. No.: B1406768
CAS No.: 1992996-09-4
M. Wt: 221.08 g/mol
InChI Key: UOHHVHLFGLZXHM-UHFFFAOYSA-N
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Description

(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride is a heterocyclic amine derivative featuring an imidazo[1,2-a]pyrazine core. This bicyclic structure combines imidazole and pyrazine rings, conferring unique electronic and steric properties. The compound is typically synthesized via microwave-assisted multicomponent reactions involving 2-aminopyrazine, aldehydes, and isocyanides in the presence of scandium(III)-trifluoromethanesulfonate as a catalyst . Its dihydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-5-9-1-2-11(6)7;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHHVHLFGLZXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized imidazopyrazine derivatives, while substitution reactions can produce a variety of substituted imidazopyrazine compounds .

Scientific Research Applications

(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three structurally analogous derivatives (Table 1):

Compound Molecular Formula Molecular Weight Core Heterocycle Key Substituents Biological Activity Solubility Source
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride C₈H₁₂Cl₂N₄* ~252.14 Pyrazine Amine group at C3-methyl position Anticancer (inferred) High (dihydrochloride) Discontinued
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.139 Pyridine Methylamine at C3-methyl position Not specified Moderate (hydrate form) Research use (95% purity)
(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride C₈H₁₁ClN₄ ~210.66 Pyrimidine Propylamine at C2 position Unreported Moderate (monohydrochloride) AldrichCPR

*Calculated based on analogous structures.

Key Differences and Implications

Heterocyclic Core Variation :

  • Pyrazine vs. Pyridine vs. Pyrimidine :

  • The pyrazine core (two nitrogen atoms at 1,4-positions) offers distinct electronic properties compared to pyridine (one nitrogen) and pyrimidine (two nitrogens at 1,3-positions). Pyrazine derivatives often exhibit stronger hydrogen-bonding capabilities, influencing target binding in biological systems .
  • Pyridine-based analogs (e.g., ) may prioritize interactions with heme-containing enzymes due to nitrogen lone-pair availability .

Substituent Effects :

  • Amine Position and Chain Length :

  • Salt Forms:
  • Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides, critical for in vitro assays .

Biological Activity: While direct data for the target compound is scarce, related imidazo[1,2-a]pyrazines demonstrate IC₅₀ values in the micromolar range against cancer cell lines (e.g., NCI-H460 lung carcinoma) . Pyridine derivatives () are less studied but may prioritize antiviral applications due to structural similarity to ribavirin analogs .

Synthetic Accessibility :

  • Microwave-assisted synthesis () reduces reaction times (<30 minutes) compared to traditional methods for pyridine derivatives (e.g., 12–24 hours for hydrazine-based routes in ) .

Biological Activity

(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and its potential applications in therapeutic contexts.

Chemical Structure and Synthesis

The compound belongs to the imidazo[1,2-a]pyrazine class, characterized by a fused ring structure that contributes to its biological activity. Synthetic routes for producing this compound typically involve multi-step processes that may include cyclization reactions and functional group modifications.

Common Synthetic Methods:

  • Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine core from appropriate precursors.
  • Functionalization: Introduction of various substituents to enhance biological activity.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. Studies suggest that it may act as a competitive inhibitor of ATP-dependent processes, particularly in bacterial systems like Helicobacter pylori.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Effective against various pathogens, including Helicobacter pylori, which is associated with gastric ulcers and cancers. The compound has been identified as a potential ATP mimic, inhibiting ATPase activity crucial for bacterial virulence .
  • Anticancer Properties: The imidazo[1,2-a]pyrazine scaffold has shown promise in cancer research, with derivatives demonstrating cytotoxic effects on various cancer cell lines. The structure allows for interactions with multiple targets within cancer cells .
  • Anti-inflammatory Effects: Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyrazines indicate that modifications to the nitrogen-containing heterocycles can significantly influence their biological potency. Key findings include:

SubstituentEffect on Activity
Methyl group at position 2Increases potency against H. pylori
Halogen substitutionsEnhance anticancer activity
Alkyl chain lengthAffects solubility and bioavailability

Case Study 1: Inhibition of Helicobacter pylori

In vitro studies demonstrated that this compound showed an IC50 value of approximately 7 µM against the VirB11 ATPase of H. pylori, indicating strong inhibitory potential .

Case Study 2: Anticancer Activity

A derivative of this compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(Imidazo[1,2-A]pyrazin-3-ylmethyl)amine dihydrochloride

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